Duloxetine Impurity 19, with the chemical identifier 1384080-33-4, is a compound associated with Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. This impurity plays a critical role in pharmaceutical research, particularly in the development and validation of analytical methods for detecting and quantifying impurities in Duloxetine formulations. It is essential for quality control processes to ensure the safety and efficacy of Duloxetine products and is also used in toxicological studies to assess potential adverse effects.
The synthesis of Duloxetine Impurity 19 involves several routes that typically include the preparation of intermediate compounds followed by specific reactions to introduce the impurity. A common method includes:
Duloxetine Impurity 19's molecular structure is closely related to that of Duloxetine itself, featuring a complex arrangement of atoms characteristic of its function as an impurity. While specific structural diagrams are not provided in the available literature, it can be inferred that its structure includes elements typical of organic compounds used in pharmaceutical applications.
Duloxetine Impurity 19 undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens or alkylating agents for substitution.
While specific physical properties such as melting point or boiling point are not detailed in the available sources for Duloxetine Impurity 19, it is generally expected that impurities exhibit properties similar to those of their parent compounds. The chemical properties are characterized by their reactivity in various chemical reactions mentioned earlier.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity levels of Duloxetine formulations and their impurities. The presence of Duloxetine Impurity 19 can be quantified through established protocols that measure its concentration relative to the active ingredient .
Duloxetine Impurity 19 has several scientific applications:
By understanding the implications of impurities like Duloxetine Impurity 19, researchers can enhance drug formulation processes and ensure higher safety standards in pharmaceutical products.
Duloxetine Impurity 19 (N-nitroso-duloxetine) is formally recognized under European Pharmacopoeia monograph 2594 as a controlled impurity requiring strict limits. While not yet specified in USP monographs, regulatory scrutiny aligns with evolving global standards for nitrosamine impurities in active pharmaceutical ingredients. The European Directorate for the Quality of Medicines (EDQM) maintains the Certified Reference Standard for duloxetine-related impurities (Catalogue Code Y0001455), establishing a benchmark for identification and quantification [1]. Current pharmacopeial discussions focus on establishing universal acceptance criteria for this compound, with analytical methodologies undergoing continuous refinement to achieve the required sensitivity for detection at parts-per-billion levels. The impurity's structural confirmation is verified through advanced spectroscopic characterization including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Global regulatory authorities have implemented stringent interim limits for N-nitroso-duloxetine. The FDA enforces an Acceptable Daily Intake (ADI) of 100 ng/day based on carcinogenic potency categorization [7], while the EMA recommends a temporary Acceptable Intake (t-AI) of 600 ng/day pending further toxicological evaluation [4]. These limits translate to maximum permitted levels in duloxetine formulations ranging from 0.03 ppm to 0.2 ppm, necessitating ultra-sensitive analytical control strategies. Regulatory divergence stems from differing interpretations of in vivo mutagenicity data from BigBlue rat studies suggesting higher thresholds may be acceptable [4]. The impurity triggered Class II FDA recalls affecting over 240,000 duloxetine product units across multiple manufacturers in 2024 due to exceedances of interim limits [3] [5] [7]. This regulatory landscape remains dynamic, with the December 2024 expiration of current t-AI thresholds anticipated to prompt updated guidance based on emerging carcinogenicity data.
Table 1: Global Regulatory Specifications for N-Nitroso-Duloxetine
Regulatory Body | Acceptable Intake | Status | Implementation Timeline |
---|---|---|---|
US FDA | 100 ng/day | Enforced | October 2024 |
EMA | 600 ng/day | Interim | Until December 2024 |
Health Canada | 100 ng/day | Adopted | November 2024 |
TGA Australia | 600 ng/day | Interim | Until December 2024 |
N-nitroso-duloxetine formation occurs predominantly during API synthesis through secondary amine nitrosation when nitrites or nitrogen oxides contact duloxetine intermediates. Temperature, pH, and solvent composition critically influence reaction kinetics, with maximum formation observed at pH 3-4 [4]. Residual sodium nitrite in excipients represents a significant risk factor, as demonstrated by multiple manufacturers experiencing lot failures. Accelerated stability studies indicate potential for post-synthesis formation during storage, particularly in high-humidity environments where excipient decomposition releases nitrosating agents. Risk assessment matrices identify these critical process parameters: (1) amine precursor purity, (2) nitrite/nitrate contaminant levels, (3) water content control, and (4) packaging integrity. Modern control strategies employ Quality-by-Design principles to establish proven acceptable ranges for these parameters through designed experiments and multivariate analysis.
Robust detection of Impurity 19 requires advanced hyphenated techniques due to its structural similarity to duloxetine and ultra-trace control thresholds. Current methodologies include:
Recent method innovations incorporate tandem mass spectrometry with atmospheric pressure chemical ionization (APCI) to overcome matrix interference challenges. The greenness of these methods has been evaluated through AGREE metrics, balancing sensitivity with environmental impact [2]. Validation parameters demonstrate linearity (r²>0.998) across 0.01-0.5 ppm ranges, precision (RSD<5%), and accuracy (95-105%) meeting ICH Q2(R1) requirements.
Table 2: Performance Characteristics of Analytical Methods for Impurity 19 Detection
Method | LOD (ppm) | LOQ (ppm) | Linearity Range (ppm) | Recovery (%) |
---|---|---|---|---|
LC-HRMS | 0.003 | 0.01 | 0.01-0.50 | 92-98 |
GC-MS/MS | 0.01 | 0.03 | 0.03-0.60 | 90-102 |
UPLC-PDA | 0.03 | 0.10 | 0.10-5.00 | 95-105 |
HPLC-FLD | 0.05 | 0.15 | 0.15-10.00 | 93-107 |
The control of Impurity 19 necessitates comprehensive quality management system enhancements across duloxetine supply chains. Manufacturers have implemented (1) raw material testing protocols for nitrosamine precursors, (2) process analytical technology (PAT) for real-time monitoring, and (3) extractable/leachable studies on packaging systems. The impurity's emergence has driven synthetic route re-engineering toward tertiary amine intermediates that resist nitrosation. Batch failure analysis reveals that 78% of out-of-specification incidents originate from solvent recovery processes introducing nitrosating agents [4]. Corrective actions include chelating agent implementation and nitrogen sparging during crystallization. These controls substantially impact manufacturing costs, with quality control expenses increasing by 25-40% for duloxetine products since 2023. The impurity profile directly influences regulatory submission strategies, as evidenced by recent regulatory rejections of duloxetine applications lacking comprehensive nitrosamine risk assessments.
Table 3: Comparative Analysis of Duloxetine-Related Impurities
Impurity Designation | Chemical Name | CAS Registry | Structural Feature | Risk Classification |
---|---|---|---|---|
Impurity A | (S)-N-Desmethyl Duloxetine Hydrochloride | 1798887-69-0 | N-demethylation | Medium |
Impurity 19 | N-Nitroso-duloxetine | Not Available | N-nitroso derivative | High (genotoxic) |
Impurity C | (R)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3... | 116817-26-6 | Stereoisomer | Low |
Impurity F | (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(t... | 959392-22-4 | Structural analog | Medium |
Hydroxy Impurity | Duloxetine Hydroxy Impurity | 132335-44-5 | Hydroxylation | Low |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: